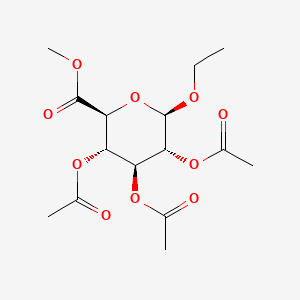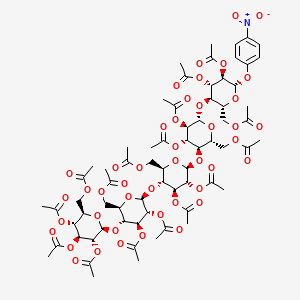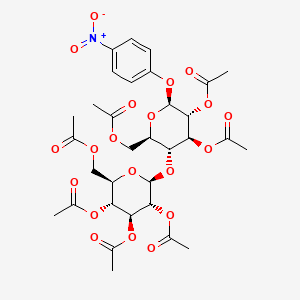
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a compound of immense significance in the biomedical industry . It is a synthetic precursor in targeting diseases, namely cancer, inflammation, and hepatic disorders .
Synthesis Analysis
The synthesis of partially protected carbohydrates like Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate involves manipulating only one type of a protecting group for a given substrate . The first focus of this review is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .Molecular Structure Analysis
The molecular structure of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is complex and detailed analysis can be found in various scientific literature .Chemical Reactions Analysis
The chemical reactions involving Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate are complex and involve various steps . These reactions are part of the broader field of carbohydrate chemistry, which involves the regioselective protection and deprotection of specific hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate can be found in various databases . For instance, its molecular weight is 348.3026 .Wissenschaftliche Forschungsanwendungen
Overview
Analytical Chemistry Applications
In the realm of analytical chemistry, compounds similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate are utilized as markers and standards in the detection and quantification of biological substances. For example, ethyl glucuronide (EtG) is a minor alcohol metabolite used as a stable marker in hair to detect and quantify alcohol consumption over long periods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for EtG quantification, demonstrating the compound's role in clinical and forensic studies related to alcohol consumption and abstinence (Crunelle et al., 2014).
Pharmacology and Toxicology
In pharmacology and toxicology, the examination of metabolites such as ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens offers insights into the extent of alcohol abuse, showcasing how derivatives of ethyl compounds are pivotal in assessing substance use and toxicity. These studies leverage LC-MS techniques for analyte quantification, indicating the utility of ethyl derivatives in forensic toxicology to provide evidence of alcohol intake and potential poisoning scenarios (Alsayed et al., 2021).
Environmental and Health Safety
Research on the environmental and health safety of chemical compounds, including ethers and esters similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate, underscores the importance of understanding their biodegradation, toxicology, and potential impacts on human health and ecosystems. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for example, reveal the complexities of microbial degradation pathways and the environmental persistence of chemical pollutants (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBDXQVVNLNJG-XOBFJNJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661666 |
Source


|
| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
CAS RN |
77392-66-6 |
Source


|
| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)



![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)